molecular formula C17H16ClNO B5129111 N-(3-chloro-2-methylphenyl)-2-phenylcyclopropane-1-carboxamide

N-(3-chloro-2-methylphenyl)-2-phenylcyclopropane-1-carboxamide

Cat. No.: B5129111
M. Wt: 285.8 g/mol
InChI Key: HKJNKOGXNCZEPB-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-phenylcyclopropane-1-carboxamide is an organic compound that belongs to the class of cyclopropane carboxamides This compound is characterized by the presence of a cyclopropane ring attached to a carboxamide group, with a 3-chloro-2-methylphenyl and a phenyl group as substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2-phenylcyclopropane-1-carboxamide typically involves the reaction of 3-chloro-2-methylphenylamine with 2-phenylcyclopropanecarboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-2-phenylcyclopropane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, sodium hydride (NaH)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Substituted phenyl derivatives

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-phenylcyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . Additionally, its interaction with cellular targets may induce apoptosis in cancer cells, contributing to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-2-methylphenyl)-2-phenylcyclopropane-1-carboxamide is unique due to its cyclopropane ring structure, which imparts rigidity and distinct chemical properties

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-phenylcyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO/c1-11-15(18)8-5-9-16(11)19-17(20)14-10-13(14)12-6-3-2-4-7-12/h2-9,13-14H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJNKOGXNCZEPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2CC2C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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